An In-Depth Technical Guide to the Synthesis and Characterization of Isonicotinylglycine
An In-Depth Technical Guide to the Synthesis and Characterization of Isonicotinylglycine
Introduction
Isonicotinylglycine, also known as isonicotinuric acid, is a significant metabolite of the first-line antituberculosis drug, isoniazid.[1] Understanding its synthesis and characterization is pivotal for researchers in drug development and metabolism studies. This guide provides a comprehensive overview of the chemical synthesis of isonicotinylglycine, detailing the underlying principles of the chosen synthetic route and offering robust protocols for its characterization. As a key intermediate in various biological and chemical processes, a thorough understanding of its properties is essential for advancing pharmaceutical and medicinal chemistry research.[][3]
Isonicotinylglycine is formed in the body through the conjugation of isonicotinic acid, a primary metabolite of isoniazid, with glycine.[1] The study of this compound is crucial for elucidating the metabolic pathways of isoniazid and understanding its efficacy and potential toxicity.[4][5] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and characterize isonicotinylglycine with high purity and confidence.
Synthesis of Isonicotinylglycine
The synthesis of isonicotinylglycine is most effectively achieved through a two-step process. The first step involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, isonicotinoyl chloride. The subsequent step is the reaction of isonicotinoyl chloride with glycine to form the desired product, isonicotinylglycine. This process is a classic example of the Schotten-Baumann reaction, a widely used method for synthesizing amides from amines and acyl chlorides.[6][7][8][9]
Step 1: Synthesis of Isonicotinoyl Chloride
The initial and critical step in the synthesis of isonicotinylglycine is the formation of isonicotinoyl chloride. This is typically achieved by reacting isonicotinic acid with an excess of thionyl chloride (SOCl₂).[10][11][12] Thionyl chloride is a preferred reagent for this conversion due to the clean nature of the reaction; the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed from the reaction mixture.
Experimental Protocol: Synthesis of Isonicotinoyl Chloride
-
In a round-bottomed flask equipped with a reflux condenser and a drying tube, add isonicotinic acid.
-
Under a fume hood, carefully add an excess of thionyl chloride to the flask while cooling in an ice bath. An exothermic reaction will occur.[10]
-
Once the initial reaction subsides, heat the mixture to reflux for 1.5 to 2 hours to ensure complete conversion.[10]
-
After reflux, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crystalline residue is isonicotinoyl chloride hydrochloride, which can be washed with a dry, non-polar solvent like diethyl ether and dried under vacuum.[10]
Step 2: Synthesis of Isonicotinylglycine via Schotten-Baumann Reaction
With the successful synthesis of isonicotinoyl chloride, the next step is the acylation of glycine. The Schotten-Baumann reaction conditions, which involve an aqueous basic environment, are ideal for this transformation.[8] The base, typically sodium hydroxide, serves two crucial purposes: it neutralizes the hydrochloric acid produced during the reaction and deprotonates the glycine, making it a more potent nucleophile.[8]
Experimental Protocol: Synthesis of Isonicotinylglycine
-
Dissolve glycine in an aqueous solution of sodium hydroxide in a beaker.
-
In a separate flask, dissolve the synthesized isonicotinoyl chloride hydrochloride in an aprotic solvent like toluene.[10]
-
Cool the glycine solution in an ice bath and, with vigorous stirring, slowly add the isonicotinoyl chloride solution.
-
Continue stirring the biphasic mixture for 2-3 hours, maintaining a low temperature.
-
After the reaction is complete, acidify the aqueous layer with hydrochloric acid to precipitate the isonicotinylglycine.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Visualization of the Synthesis Pathway
Caption: Synthesis pathway of Isonicotinylglycine.
Characterization of Isonicotinylglycine
Thorough characterization is essential to confirm the identity and purity of the synthesized isonicotinylglycine. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum of isonicotinylglycine is expected to show distinct signals for the protons on the pyridine ring, the methylene group of the glycine moiety, and the amide proton. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms. For comparison, the ¹H NMR spectrum of the related compound isoniazid shows signals for the pyridine protons between 7.7 and 8.8 ppm and the amide protons.[13][14]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the amide and carboxylic acid groups, as well as the carbons of the pyridine ring and the methylene carbon of the glycine residue.[15]
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for in the IR spectrum of isonicotinylglycine include:
-
N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.
-
C=O stretch: Strong absorption bands around 1650-1750 cm⁻¹, corresponding to the amide and carboxylic acid carbonyl groups.
-
C-N stretch: An absorption band in the region of 1200-1400 cm⁻¹.
-
Pyridine ring vibrations: Characteristic peaks in the fingerprint region.
For reference, the IR spectrum of isoniazid shows a primary peak at 1653 cm⁻¹.[16]
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected molecular weight for isonicotinylglycine (C₈H₈N₂O₃) is approximately 180.16 g/mol .[17]
Chromatographic Characterization
1. High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized isonicotinylglycine. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be used to separate the product from any starting materials or byproducts. A single, sharp peak in the chromatogram is indicative of a pure compound.
2. Thin-Layer Chromatography (TLC)
TLC is a quick and simple method for monitoring the progress of the reaction and assessing the purity of the final product. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to develop the TLC plate, and the spots can be visualized under UV light or with an appropriate staining agent.
Summary of Characterization Data
| Technique | Expected Results for Isonicotinylglycine |
| ¹H NMR | Signals for pyridine protons, methylene protons, and amide proton with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Peaks for carbonyl carbons, pyridine ring carbons, and methylene carbon. |
| IR | Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and C-N bonds, as well as pyridine ring vibrations. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of isonicotinylglycine (~180.16 g/mol ).[17] |
| HPLC | A single, sharp peak indicating high purity. |
| TLC | A single spot with a specific Rf value in a given solvent system. |
Overall Experimental Workflow
Caption: Overall experimental workflow.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of isonicotinylglycine. By following the outlined protocols, researchers can confidently produce and validate this important metabolite. The synthesis, based on the robust Schotten-Baumann reaction, is efficient and reliable. The comprehensive characterization workflow ensures the identity and purity of the final product, which is crucial for its use in further biological and pharmacological studies. A thorough understanding of the synthesis and properties of isonicotinylglycine is fundamental for advancing our knowledge of isoniazid metabolism and for the development of new antituberculosis therapies.[18][19][20]
References
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- PrepChem.com. Synthesis of isonicotinoyl chloride.
- SATHEE. Chemistry Schotten Baumann Reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- National Institutes of Health. Synthesis, characterization, and efficacy of antituberculosis isoniazid zinc aluminum-layered double hydroxide based nanocomposites.
- PrepChem.com. Synthesis of isonicotinic acid chloride.
- Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines.
- National Institutes of Health. Isonicotinylglycine | C8H8N2O3 | CID 160607 - PubChem.
- National Institutes of Health. A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct.
- PubMed. Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity.
- National Institutes of Health. Isoniazid | C6H7N3O | CID 3767 - PubChem.
- ResearchGate. (2015, July 17). How can I synthesize 2- or 3- substituted isonicotinoyl chloride?.
- Taylor & Francis. Isonicotinic acid – Knowledge and References.
- ChemicalBook. Isoniazid(54-85-3) 1H NMR spectrum.
- Wikipedia. Schotten–Baumann reaction.
- ResearchGate. (2022, October 19). Isonicotinoylhydrazonobutanoic acidderivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation.
- CONICET. Molecular Structure, Infrared Spectra, and Photochemistry of Isoniazid under Cryogenic Conditions.
- PubMed. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents.
- ResearchGate. (2025, August 9). 1H and 13C NMR Characterization of Hemiamidal Isoniazid-NAD(H) Adducts as Possible Inhibitors Of InhA Reductase of Mycobacterium tuberculosis | Request PDF.
- National Institutes of Health. (2022, December 6). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS.
- ResearchGate. Infrared spectra of A) isoniazid (inh) and B) Ag-inh.
- PMC - National Institutes of Health. Investigations into Isoniazid Treated Mycobacterium tuberculosis by Electrospray Mass Spectrometry Reveals New Insights into Its Lipid Composition.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubMed. Rational Design of Isonicotinic Acid Hydrazide Derivatives With Antitubercular Activity: Machine Learning, Molecular Docking, Synthesis and Biological Testing.
- Sciencemadness. Nuclear Substitution Derivatives of Isonicotinic Acid.
- Fisher Scientific. Amide Synthesis.
- National Institute of Standards and Technology. Glycine - the NIST WebBook.
- PubMed. 1H and 13C NMR characterization of hemiamidal isoniazid-NAD(H) adducts as possible inhibitors of InhA reductase of Mycobacterium tuberculosis.
- National Institutes of Health. (2024, September 19). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement.
- ResearchGate. MS/MS spectra for INH-CA derivative (m/z 252→) from (a) prepared....
- BOC Sciences. Intermediates in Drug Development: Lab to Industry.
- PMC - National Institutes of Health. Native mass spectrometry and ion mobility characterization of trastuzumab emtansine, a lysine-linked antibody drug conjugate.
- Sigma-Aldrich. Isonicotinoyl chloride 95 39178-35-3.
- Google Patents. CN111138354A - Preparation method of isoniazid.
- Chem-Impex. Isonicotinoyl chloride hydrochloride.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. byjus.com [byjus.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Isoniazid(54-85-3) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Isonicotinylglycine | C8H8N2O3 | CID 160607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
